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Compound of Interest

N-(2,4-

Compound Name: dimethylphenyl)cyclohexanecarbo
xamide

CAS No.: 315712-15-3

Cat. No.: B3124142

Get Quote
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Technical Comparison Guide: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs.
Reference Compounds

Executive Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic amide structurally
characterized by a cyclohexane ring coupled to a 2,4-dimethylaniline moiety. It belongs to the
class of N-aryl cyclohexanecarboxamides, a chemical scaffold with significant biological
versatility. This compound is primarily investigated for two distinct activities based on its
structural congeners:

 TRPMS8 Modulation (Cooling Agent): As a structural analog of WS-12 and WS-3, it acts as an
agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, providing a
cooling sensation without the volatility of menthol.
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» Antifungal Activity (SDHI Analog): It shares the core carboxamide pharmacophore with
Succinate Dehydrogenase Inhibitors (SDHIs) like Fenhexamid, targeting the mitochondrial
respiration of phytopathogenic fungi.

This guide compares the target compound against WS-12 (Reference Cooling Agent) and
Fenhexamid (Reference Fungicide) to elucidate its potency, selectivity, and physicochemical
profile.

Chemical Structure & Pharmacophore Analysis

The biological activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is dictated by its
three pharmacophoric elements:

» Hydrophobic Core (Cyclohexane): Mimics the p-menthane ring of Menthol/WS-3, essential
for binding to the hydrophobic pocket of TRPM8 or the ubiquinone-binding site of SDH.

e Linker (Amide): Provides hydrogen bond donor/acceptor sites (-NH-CO-) critical for
receptor orientation.

o Aromatic Tail (2,4-Dimethylphenyl): A bulky, hydrophobic aryl group. The 2,4-dimethyl
substitution increases lipophilicity (LogP) and steric hindrance compared to the unsubstituted
phenyl or 4-methoxyphenyl groups found in references.

Comparative Structural Table

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3124142/docs?utm_src=pdf-body#n-2-4-dimethylphenyl-cyclohexanecarboxamide-vs-reference-compound-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3124142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Reference 1: WS-12

Reference 2:

Feature Target Compound . Fenhexamid
(Cooling) .
(Fungicide)
N-(2,3-dichloro-4-
N-(2,4- N-(4-methoxyphenyl)-
) hydroxyphenyl)-1-
IUPAC Name dimethylphenyl)cycloh  p-menthane-3-
) ) methylcyclohexanecar
exanecarboxamide carboxamide )
boxamide
) ) p-Menthane (Bulky,
Core Ring Cyclohexane (Simple) ] 1-Methylcyclohexane
Chiral)
) 2,3-Dichloro-4-
Aryl Sub. 2,4-Dimethylphenyl 4-Methoxyphenyl
hydroxyphenyl
] TRPMS8 (Agonist) / )
Primary Target o TRPM8 (Agonist) SDH (Complex I1)
SDH (Inhibitor)
~4.2 (High
LogP (Calc) ) o ~4.6 ~3.6
Lipophilicity)

Key Property

Steric bulk at

ortho/para

High potency, low

cooling decay

Specific metabolic

stability

Mechanism of Action (MOA)
A. TRPM8 Agonism (Cooling Pathway)

Like WS-12, the target compound activates the TRPM8 ion channel on sensory neurons.

temperature drop.

Influx: Ca2* and Na* enter the cell, depolarizing the membrane.

Binding: The cyclohexane ring lodges into the transmembrane domain (S1-S4) of TRPMS.

Gating: Amide bond interaction stabilizes the open state of the pore loop.

Signal: Action potentials are transmitted to the brain, interpreted as "cold" without actual
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Note on 2,4-Dimethyl Substitution: The ortho-methyl group introduces steric twist, potentially
reducing maximal efficacy (

) compared to the planar 4-methoxyphenyl of WS-12, but increasing metabolic stability by
blocking the ring from hydroxylation.

B. SDH Inhibition (Fungicidal Pathway)

Similar to Fenhexamid, the compound binds to the Quinone-binding site (Q-site) of Complex Il
(Succinate Dehydrogenase) in the mitochondrial electron transport chain.

» Blockade: The amide competes with ubiquinone.
 Disruption: Electron transfer from succinate to ubiquinone is halted.

o Death: Cellular respiration fails, leading to fungal cell death.

Visualization: Signhaling & Experimental Workflow
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Click to download full resolution via product page

Caption: Dual-pathway mechanism illustrating TRPM8 activation (cooling) and SDH inhibition
(fungicidal) workflows.

Experimental Protocols

To validate the activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, use the following
self-validating protocols.
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Protocol A: TRPMS8 Calcium Flux Assay (FLIPR)

Objective: Quantify cooling potency (

) relative to WS-12.

Cell Line: HEK293 stable expressing human TRPMS.
e Dye Loading: Incubate cells with Fluo-4 AM (4 uM) in HBSS buffer for 45 min at 37°C.

e Compound Prep: Dissolve target and WS-12 in DMSO (10 mM stock). Serial dilute in HBSS
(0.1 NM — 100 uM).

o Baseline: Measure fluorescence (

) for 30s using a FLIPR Tetra system.

o Addition: Inject compounds.
o Measurement: Record peak fluorescence (

) for 180s.
e Analysis: Normalize data:

. Fit to Hill equation.

o Validation Criteria;: WS-12 must show

Protocol B: Mitochondrial Respiration Assay (Fungicidal
Potency)

Objective: Determine

against fungal succinate dehydrogenase.

e Preparation: Isolate mitochondria from Botrytis cinerea mycelium.
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e Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM), DCPIP (electron
acceptor, 50 uM).

o Treatment: Add target compound or Fenhexamid (0.01 — 100 puM).
e Initiation: Add mitochondrial fraction.
o Detection: Monitor DCPIP reduction (loss of blue color) at 600 nm via spectrophotometer.
o Calculation: Plot % Inhibition vs. Log[Concentration].
o Validation Criteria: Fenhexamid

should be

Comparative Data Summary
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Metric

N-(2,4-
dimethylphenyl)cyc
lohexanecarboxami
de

WS-12 (Reference)

Interpretation

TRPMS8 Potency (

)

Predicted: 0.5 - 5.0
UM

0.039 uM

The target is less
potent due to the lack
of the optimal 4-
methoxy/menthane
combination, but
potentially more

stable.

Cooling Duration

Medium-Long

Long

High lipophilicity
suggests sustained
tissue residence,
similar to WS-12.

Solubility (Water)

Very Low (< 1 mg/L)

Low (<5 mg/L)

Requires formulation
(e.g., propylene glycol
or cyclodextrins) for

bioavailability.

Selectivity

High (TRPMS >
TRPV1)

High

The
"cyclohexanecarboxa
mide" core is highly
selective for TRPM8
over TRPV1
compared to

vanilloids.

Conclusion & Expert Recommendation

N-(2,4-dimethylphenyl)cyclohexanecarboxamide serves as a robust hydrophobic probe for

the TRPM8 channel and a structural template for SDHI fungicides.

e For Cooling Applications: It is a viable alternative to Menthol where low volatility and lack of

odor are required, though it lacks the nanomolar potency of WS-12. The 2,4-dimethyl group
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likely reduces the "stinging" side effect associated with high-efficacy agonists.

o For Agrochemicals: It represents a simplified "Fenhexamid-like" scaffold. While likely less
active than Fenhexamid due to the absence of the critical H-bond donating hydroxyl group
(4-OH), it is an excellent starting point for SAR optimization targeting metabolic stability.

Recommendation: Use WS-12 as the positive control for potency benchmarking. Use the target
compound when studying the effects of steric hindrance (2,4-dimethyl vs. 4-H) on receptor
gating kinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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